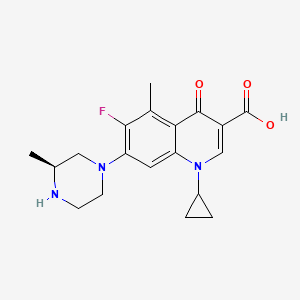

(S)-Grepafloxacin

描述

Structure

3D Structure

属性

CAS 编号 |

146761-69-5 |

|---|---|

分子式 |

C19H22FN3O3 |

分子量 |

359.4 g/mol |

IUPAC 名称 |

1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1 |

InChI 键 |

AIJTTZAVMXIJGM-JTQLQIEISA-N |

手性 SMILES |

C[C@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |

规范 SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Grepafloxacin, (S)-; Grepafloxacin, (-)-; L-Grepafloxacin; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (S)-Grepafloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic and purification methodologies for (S)-Grepafloxacin, a fluoroquinolone antibacterial agent. The synthesis of the chiral drug is primarily approached through the coupling of a pre-synthesized quinolone core with an enantiomerically pure piperazine derivative. This document details the probable synthetic pathways for the key intermediates and the final product, alongside established purification techniques crucial for achieving high purity required for pharmaceutical applications. Quantitative data, where available in public literature, is presented, and experimental protocols are outlined based on analogous syntheses.

Introduction

Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that was introduced for the treatment of various bacterial infections. The biological activity of Grepafloxacin resides predominantly in its (S)-enantiomer. Therefore, the efficient and enantioselective synthesis of this compound is of significant pharmaceutical interest. This guide will explore the chemical synthesis and purification of this specific enantiomer.

The general structure of Grepafloxacin consists of a 1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, with a 3-methylpiperazin-1-yl substituent at the 7-position. The chirality of the molecule is determined by the stereocenter in the 3-methylpiperazine moiety.

Synthetic Pathways

The synthesis of this compound can be logically divided into two main parts: the synthesis of the quinolone core and the preparation of the chiral side chain, followed by their coupling.

Synthesis of the Quinolone Core

Experimental Protocol: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid [1]

-

To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in 100 ml of anhydrous dioxane, 3.44 g of 80% sodium hydride is added in portions with ice cooling and stirring.

-

The mixture is stirred at room temperature for 30 minutes and then refluxed for 2 hours.

-

The dioxane is removed in vacuo.

-

The residue (40.3 g) is suspended in 150 ml of water, and 6.65 g of potassium hydroxide is added. The mixture is refluxed for 1.5 hours.

-

The warm solution is filtered, and the residue is rinsed with water.

-

The filtrate is acidified to pH 1-2 with semi-concentrated hydrochloric acid while cooling with ice.

-

The resulting precipitate is filtered off, washed with water, and dried in vacuo at 100°C to yield 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid[1].

Note: The synthesis of the 5-methyl analogue required for Grepafloxacin would necessitate starting with a correspondingly methylated benzoylacetate derivative.

Preparation of the Chiral Side Chain: (S)-3-Methylpiperazine

The stereochemistry of the final product is introduced via the chiral side chain. The most common approach is to use an enantiomerically pure starting material. (S)-1-Boc-3-methylpiperazine is a commercially available and versatile intermediate for this purpose[3]. The Boc protecting group can be removed under acidic conditions prior to the coupling reaction.

Coupling Reaction and Final Synthesis

The final step in the synthesis of this compound involves the nucleophilic aromatic substitution of the chloro group at the 7-position of the quinolone core with (S)-3-methylpiperazine. This reaction is typically carried out in a high-boiling polar aprotic solvent.

Proposed Experimental Protocol: Synthesis of this compound

-

A mixture of 1-cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a slight excess of (S)-3-methylpiperazine (obtained after deprotection of (S)-1-Boc-3-methylpiperazine) is heated in a solvent such as dimethyl sulfoxide (DMSO) or pyridine.

-

The reaction is monitored for completion by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude this compound is collected by filtration, washed with water, and then dried.

This proposed protocol is based on analogous syntheses of related fluoroquinolones[4][5].

Chiral Resolution

An alternative to the enantioselective synthesis is the resolution of a racemic mixture of Grepafloxacin. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

Diastereomeric Salt Formation

Common chiral resolving agents for amines and carboxylic acids include tartaric acid and its derivatives[6]. The carboxylic acid moiety of racemic Grepafloxacin can be reacted with a chiral amine, or the basic piperazine nitrogen can be reacted with a chiral acid.

Conceptual Workflow for Chiral Resolution:

-

Dissolve racemic Grepafloxacin in a suitable solvent.

-

Add an enantiomerically pure resolving agent (e.g., an ester of tartaric acid).

-

Allow the diastereomeric salts to form and crystallize.

-

Separate the less soluble diastereomeric salt by filtration.

-

Liberate the desired enantiomer from the salt by treatment with an acid or base.

-

Purify the enantiomerically enriched Grepafloxacin.

Purification Methods

High purity is a critical requirement for active pharmaceutical ingredients. The primary method for the purification of this compound is recrystallization.

Recrystallization

The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For fluoroquinolones, polar solvents or mixtures containing polar solvents are often employed.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

If insoluble impurities are present, the hot solution should be filtered.

-

Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

Purity Analysis

The chemical and enantiomeric purity of the final product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

-

Chemical Purity: A reversed-phase HPLC method can be used to determine the presence of any impurities.

-

Enantiomeric Purity: Enantioselective HPLC, using a chiral stationary phase (CSP), is necessary to determine the enantiomeric excess (e.e.) of the this compound[6][7][8].

Data Presentation

| Intermediate/Product | Synthesis Step | Purification Method | Typical Yield | Purity | Reference |

| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid | Cyclization and hydrolysis | Precipitation | ~80-85% | Melting Point: 234-237 °C | [1] |

| This compound | Coupling of quinolone core and (S)-3-methylpiperazine | Recrystallization | Not specified | High pharmaceutical purity required | - |

| Enantiomerically Pure this compound | Chiral Resolution of Racemic Grepafloxacin | Crystallization | < 50% | High enantiomeric excess (e.g., >99% e.e.) | - |

Visualizations

Synthesis Pathway

Caption: Proposed synthetic route to this compound.

Purification and Analysis Workflow

References

- 1. prepchem.com [prepchem.com]

- 2. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijrpr.com [ijrpr.com]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Topoisomerase IV Inhibition by Fluoroquinolones

An In-Depth Technical Guide to the (S)-Grepafloxacin Topoisomerase IV Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro assay used to determine the inhibitory activity of this compound against bacterial topoisomerase IV. Grepafloxacin is a fluoroquinolone antibiotic that targets bacterial type II topoisomerases, which are essential enzymes for DNA replication, repair, and recombination.[1][2] In many gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target for this class of drugs.[3] This guide details the molecular mechanism of inhibition, presents quantitative data for comparative analysis, and offers a step-by-step experimental protocol for the most common assay format.

Bacterial topoisomerase IV is a heterotetrameric enzyme (ParC₂ParE₂) responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication, a critical step for cell division.[4][5] Fluoroquinolones, including this compound, do not inhibit the enzyme's catalytic activity directly. Instead, they function as "topoisomerase poisons."[6] They bind to the enzyme-DNA complex and stabilize the transient, covalent intermediate in which the DNA is cleaved.[1][7] This stabilized ternary complex (Drug-Enzyme-DNA) blocks the movement of replication forks, leading to an accumulation of double-strand breaks and ultimately triggering a lethal DNA damage response.[6][8]

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. | Semantic Scholar [semanticscholar.org]

- 8. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Grepafloxacin: An In-depth Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Grepafloxacin, the levorotatory enantiomer of the fluoroquinolone antibiotic grepafloxacin, was withdrawn from the market due to concerns about cardiac side effects, specifically QTc interval prolongation.[1][2] Despite its short clinical life, the principles of solid-state chemistry, particularly crystal structure and polymorphism, remain critical to understanding its physicochemical properties and those of similar active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the investigation of the crystal structure and polymorphism of a compound like this compound. While specific crystallographic data for this compound is not publicly available, this document serves as a detailed framework for such an investigation, utilizing illustrative examples and standardized protocols.

Introduction to this compound

This compound is a fluoroquinolone antibacterial agent with the IUPAC name 1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid.[1][3] Its molecular formula is C₁₉H₂₂FN₃O₃.[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂FN₃O₃ | [1][3][4] |

| Molecular Weight | 359.4 g/mol | [1][3][4] |

| IUPAC Name | 1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | [1][3] |

| Stereochemistry | ABSOLUTE | [4] |

The Importance of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[5] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[6]

-

Stability: Different polymorphs can have different chemical and physical stability. One form may be more prone to degradation or transformation than another.

-

Mechanical Properties: Properties such as hardness, tabletability, and flowability can vary between polymorphs, affecting the manufacturing process of the final dosage form.

Given these potential differences, a thorough investigation of polymorphism is a critical component of drug development to ensure the safety, efficacy, and quality of the final product.

Experimental Protocols for Polymorph Screening and Characterization

A comprehensive polymorph screen aims to identify all accessible crystalline forms of a drug substance. This typically involves crystallization from a wide range of solvents under various conditions (e.g., temperature, cooling rate, evaporation rate).

Crystallization for Polymorph Screening

The goal is to subject the API to a diverse set of crystallization conditions to encourage the formation of different solid forms.

General Protocol:

-

Solvent Selection: A broad range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be used.

-

Saturation: Prepare saturated or near-saturated solutions of this compound in the selected solvents at elevated temperatures.

-

Crystallization Induction:

-

Slow Cooling: Allow the solutions to cool slowly to room temperature.

-

Fast Cooling (Crash Cooling): Rapidly cool the solutions in an ice bath.

-

Solvent Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., room temperature, 40°C).

-

Anti-Solvent Addition: Add a solvent in which the compound is poorly soluble to a solution of the compound.

-

-

Solid Isolation: The resulting solids are isolated by filtration and dried under vacuum.

Caption: A general workflow for polymorph screening.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed for the positions and relative intensities of the diffraction peaks.

Table 2: Illustrative XRPD Peak Data for Hypothetical this compound Polymorphs

| 2θ Angle (°) (Form A) | Relative Intensity (%) (Form A) | 2θ Angle (°) (Form B) | Relative Intensity (%) (Form B) |

| 8.5 | 100 | 9.2 | 80 |

| 12.1 | 65 | 11.5 | 100 |

| 15.8 | 40 | 14.3 | 55 |

| 19.3 | 80 | 18.7 | 90 |

| 22.6 | 50 | 21.9 | 75 |

Note: This data is illustrative and not based on experimentally determined structures of this compound.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties of the material, such as melting point, enthalpy of fusion, and desolvation events.

DSC Methodology:

-

A small amount of the sample is placed in an aluminum pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.

TGA Methodology:

-

A sample is placed in a high-precision balance within a furnace.

-

The weight of the sample is continuously monitored as the temperature is increased at a constant rate.

-

Weight loss events, such as the loss of solvent or decomposition, are recorded.

Table 3: Illustrative Thermal Analysis Data for Hypothetical this compound Polymorphs

| Polymorph | Melting Point (DSC, °C) | Enthalpy of Fusion (J/g) | Weight Loss (TGA, %) | Temperature of Weight Loss (°C) |

| Form A (Anhydrate) | 210.5 | 95.2 | < 0.1 | - |

| Form B (Anhydrate) | 225.1 | 108.7 | < 0.1 | - |

| Form C (Hydrate) | 150.2 (desolvation), 210.5 (melts to Form A) | - | 4.8 (loss of 1 mole H₂O) | 145-160 |

Note: This data is illustrative.

Caption: Thermodynamic relationships between different solid forms.

Spectroscopic Techniques

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to differentiate between polymorphs. Differences in the crystal lattice can lead to subtle shifts in the vibrational modes of the molecules.

Crystal Structure Determination

While XRPD is excellent for fingerprinting, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

-

Crystal Growth: High-quality single crystals of the desired polymorph are grown.

-

Data Collection: The single crystal is mounted on a diffractometer and irradiated with X-rays. A complete set of diffraction data is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

The output of an SCXRD analysis provides detailed information, including:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

-

Space Group: The symmetry of the crystal lattice.

-

Atomic Coordinates: The precise position of each atom in the unit cell.

Table 4: Illustrative Single Crystal X-Ray Diffraction Data for a Hypothetical this compound Polymorph

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1925.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.234 |

Note: This data is for illustrative purposes only.

Conclusion

References

- 1. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Grepafloxacin - Wikipedia [en.wikipedia.org]

- 3. Grepafloxacin, (S)- | C19H22FN3O3 | CID 9863636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-Grepafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (S)-Grepafloxacin, a fluoroquinolone antibiotic. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and characterization of this active pharmaceutical ingredient. While specific experimental spectra for this compound are not widely available in the public domain, this guide synthesizes information from analogous compounds and theoretical predictions to provide a robust analytical framework.

Introduction to this compound

This compound is the levorotatory enantiomer of Grepafloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. Its molecular structure, chemical formula (C₁₉H₂₂FN₃O₃), and molecular weight (359.4 g/mol ) are fundamental to interpreting its spectroscopic data. Understanding the arrangement of its functional groups—a cyclopropyl ring, a fluoro-substituted quinolone core, a carboxylic acid, and a methylpiperazinyl moiety—is key to assigning spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.7 | s | - |

| H-8 | ~7.8 | d | ~9.0 |

| Cyclopropyl-H | ~3.5 | m | - |

| Piperazinyl-H | ~4.0, ~3.2, ~2.8 | m | - |

| C5-CH₃ | ~2.6 | s | - |

| Piperazinyl-CH₃ | ~1.3 | d | ~6.5 |

| Cyclopropyl-CH₂ | ~1.2, ~1.0 | m | - |

| NH (Piperazinyl) | Variable | br s | - |

| COOH | >10 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~177 |

| COOH | ~167 |

| C-4a (Quaternary) | ~155 (d, JC-F) |

| C-6 (Quaternary, F-substituted) | ~153 (d, JC-F) |

| C-7 (Quaternary) | ~145 |

| C-8a (Quaternary) | ~138 |

| C-2 | ~148 |

| C-5 (Quaternary) | ~125 (d, JC-F) |

| C-8 | ~115 |

| C-3 | ~110 |

| Piperazinyl Carbons | ~50-60 |

| Cyclopropyl CH | ~35 |

| C5-CH₃ | ~20 |

| Piperazinyl-CH₃ | ~17 |

| Cyclopropyl CH₂ | ~8 |

Experimental Protocol for NMR Analysis

A generalized protocol for the NMR analysis of fluoroquinolone compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 0-15 ppm. Ensure a sufficient number of scans for a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0-200 ppm. A larger number of scans will be necessary compared to the ¹H NMR spectrum. Proton decoupling is typically applied to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3000 | C-H (Aromatic, Alkyl) | Stretching |

| ~1720 (strong) | C=O (Ketone) | Stretching |

| ~1680 (strong) | C=O (Carboxylic Acid) | Stretching |

| ~1620 | C=C (Aromatic) | Stretching |

| ~1450 | C-H | Bending |

| ~1270 | C-N | Stretching |

| ~1030 | C-F | Stretching |

Experimental Protocol for IR Analysis

A standard protocol for obtaining an IR spectrum of a solid sample like this compound is:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound (molar mass: 359.4 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectral Data for this compound (Positive ESI Mode)

| m/z (amu) | Proposed Fragment |

| 360.17 | [M+H]⁺ (Protonated Molecule) |

| 342.16 | [M+H - H₂O]⁺ |

| 316.18 | [M+H - CO₂]⁺ |

| 298.17 | [M+H - H₂O - CO]⁺ |

| 288.14 | Fragmentation of piperazinyl ring |

| 245.11 | Further fragmentation |

Note: These values are based on the monoisotopic mass and are predicted based on common fragmentation pathways of fluoroquinolones.

Fragmentation Pathway

Quinolone antibiotics often undergo characteristic fragmentation, including the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the piperazinyl ring.

Experimental Protocol for Mass Spectrometry

A general procedure for ESI-MS analysis is:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peak (e.g., m/z 100-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Conclusion

(S)-Grepafloxacin: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (S)-Grepafloxacin, a fluoroquinolone antibiotic. The information presented is intended to support research, development, and formulation activities by providing key data and methodologies. It is important to note that this compound was withdrawn from the market due to safety concerns, and this guide is for informational and research purposes only.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound has been characterized in aqueous and organic solvents.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | pH | Reference |

| Water | 0.632 g/L | Not Specified | Not Specified | [1] |

| Water | ≥ 13.33 mg/mL | Not Specified | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Not Specified |

Note: Specific quantitative data for the solubility of this compound in various organic solvents and across a range of pH values is limited in publicly available literature. The provided data should be considered as a starting point for further investigation.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate buffers of various pH, ethanol, methanol, propylene glycol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L).

Caption: General workflow for solubility determination.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.

Table 2: Summary of Forced Degradation Studies for Fluoroquinolones (as a reference for this compound)

| Stress Condition | Typical Reagents and Conditions | Expected Degradation of Fluoroquinolones |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Susceptible to degradation. |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Susceptible to degradation. |

| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Susceptible to degradation, particularly at the piperazine ring. |

| Thermal Degradation | Dry heat (e.g., 60-100 °C) for an extended period | Generally stable, but degradation can occur at higher temperatures. |

| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Highly susceptible to degradation, a known characteristic of fluoroquinolones. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M).

-

Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified time.

-

At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use NaOH instead of HCl for degradation and neutralize with HCl before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3% or 30%).

-

Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time.

-

Analyze samples at different time points by HPLC.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat in a thermostatic oven at a high temperature (e.g., 105°C) for a specified duration.

-

Also, expose a solution of the drug to heat.

-

Dissolve the solid sample or dilute the solution sample and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

-

Determine the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that in the control sample.

-

Use LC-MS to identify the mass of the degradation products and propose their structures.

-

Caption: Workflow for forced degradation studies.

Degradation Pathway

Based on studies of other fluoroquinolones, the primary degradation pathways for this compound are expected to be photodegradation and hydrolysis. The piperazine ring and the carboxylic acid group are the most likely sites of modification.

Caption: A proposed degradation pathway for this compound.

Conclusion

This technical guide summarizes the available information on the solubility and stability of this compound. While specific data is limited due to its withdrawal from the market, the provided information, supplemented with data from related fluoroquinolones, offers a valuable resource for researchers and formulation scientists. Further experimental work is necessary to fully characterize the physicochemical properties of this compound. The experimental protocols and potential degradation pathways outlined here provide a solid foundation for such investigations.

References

(S)-Grepafloxacin Degradation: A Technical Guide to Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential degradation pathways of (S)-Grepafloxacin. Due to the withdrawal of Grepafloxacin from the market, publicly available data on its forced degradation is limited. Therefore, this document synthesizes information from studies on similar fluoroquinolone antibiotics and the known metabolic pathways of Grepafloxacin to present a scientifically grounded projection of its degradation chemistry. This guide is intended to support research and development activities by providing insights into potential impurities and the methodologies required for their analysis.

Overview of this compound Stability

This compound, a fluoroquinolone antibiotic, possesses a chemical structure susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is crucial for the development of stable formulations and for the identification and control of potential impurities. While specific quantitative data on the degradation of this compound is scarce in the literature, the degradation patterns of other fluoroquinolones such as ciprofloxacin, ofloxacin, and sparfloxacin provide a strong basis for predicting its behavior.

Potential Degradation Pathways

Based on the known chemistry of the fluoroquinolone class and the metabolic routes of Grepafloxacin, the primary sites of degradation are expected to be the piperazine ring, the quinolone core, and the carboxylic acid group.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for many pharmaceuticals. For this compound, oxidation is likely to occur on the piperazine ring, a common target in fluoroquinolone degradation. The metabolism of Grepafloxacin is known to involve oxidative pathways, primarily mediated by CYP1A2 and CYP3A4 enzymes, which can inform our understanding of its chemical oxidation.[1]

Potential Oxidative Degradation Products:

-

N-oxide formation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides.

-

Hydroxylation: The piperazine ring and other parts of the molecule can undergo hydroxylation.

-

Piperazine ring cleavage: More extensive oxidation can lead to the cleavage of the piperazine ring, resulting in smaller, more polar degradation products.

A proposed oxidative degradation pathway is visualized below:

Hydrolytic Degradation

Hydrolysis, the degradation by water, is typically forced under acidic and basic conditions. While Grepafloxacin is expected to be relatively stable to hydrolysis, extreme pH conditions can lead to the degradation of certain functional groups.

Potential Hydrolytic Degradation Products:

-

Decarboxylation: Under acidic conditions and heat, the carboxylic acid group on the quinolone ring may be lost as carbon dioxide. This is a known degradation pathway for other quinolones.

-

Esterification: In the presence of alcoholic solvents under acidic conditions, the carboxylic acid could form an ester.

A simplified hydrolytic degradation pathway is shown below:

Photodegradation

Fluoroquinolones as a class are known to be susceptible to photodegradation. Studies on Grepafloxacin have indicated a potential for phototoxicity, which is often linked to the molecule's reactivity upon exposure to light.

Potential Photodegradation Products:

-

Defluorination: The fluorine atom at the C-6 position is a common site for photolytic cleavage in fluoroquinolones.

-

Piperazine ring modification: The piperazine side chain can undergo various transformations, including dealkylation and ring cleavage, upon exposure to UV light.

The potential photodegradation pathway is illustrated below:

References

(S)-Grepafloxacin: An In-Depth Technical Guide to its In Vitro Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of (S)-Grepafloxacin, a fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. This document details its mechanism of action, summarizes key quantitative susceptibility data, and outlines the standardized experimental protocols used for its evaluation.

Introduction

This compound is a fluoroquinolone antimicrobial agent characterized by a broad spectrum of activity, with notable potency against Gram-positive organisms.[1][2] Its chemical structure, featuring a methyl-substituted piperazine at the C-7 position, contributes to its enhanced efficacy against bacteria such as Streptococcus pneumoniae and Staphylococcus aureus.[2][3] This guide focuses on the in vitro performance of this compound, providing essential data and methodologies for research and development purposes.

Mechanism of Action

The antibacterial effect of this compound is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. In Gram-positive bacteria, topoisomerase IV is often the primary target.[5] By binding to the enzyme-DNA complex, Grepafloxacin stabilizes a state in which the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[5][6]

dot

References

- 1. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(S)-Grepafloxacin's In Vitro Activity Against Anaerobic Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of (S)-Grepafloxacin, a fluoroquinolone antibiotic, against a range of anaerobic pathogens. The data presented is compiled from published research, offering insights into its potential efficacy in treating anaerobic infections. This document details the quantitative antimicrobial susceptibility data, the experimental methodologies employed in these studies, and visual representations of the antibiotic's mechanism of action and the experimental workflow for its evaluation.

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of this compound against various anaerobic bacteria is summarized below. The data is primarily derived from studies utilizing the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), approved agar dilution method.

Table 1: In Vitro Activity of this compound Against Bacteroides fragilis Group Species [1]

| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis | 100 | 2.0 | 4.0 | 0.5 - 8.0 |

| Other B. fragilis group species* | 80 | 8.0 | 16.0 | 0.5 - >32.0 |

*Includes Bacteroides distasonis, Bacteroides ovatus, Bacteroides thetaiotaomicron, and Bacteroides vulgatus.

Table 2: Comparative Activity of Grepafloxacin and Other Antimicrobials Against the Bacteroides fragilis Group at a Breakpoint of ≤2 µg/mL [1]

| Antimicrobial Agent | % of B. fragilis Strains Inhibited | % of Other B. fragilis Group Species Inhibited |

| This compound | 83 | 39 |

| Ciprofloxacin | 6 | 6 |

| Fleroxacin | 0 | 1 |

| Clindamycin | 98 | 83 |

| Imipenem | 100 | 100 |

| Metronidazole | 100 | 100 |

Experimental Protocols

The data presented in this guide was primarily generated using the standardized agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the NCCLS. This method is considered the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.

Agar Dilution Method (NCCLS/CLSI M11-A8)[2][3]

The agar dilution method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. A standardized inoculum of the test organism is then applied to the surface of the agar plates.

Key Methodological Steps:

-

Medium Preparation: Brucella-base agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium for testing most anaerobic bacteria.[1]

-

Antimicrobial Agent Preparation: Stock solutions of this compound are prepared and serially diluted to achieve the desired final concentrations in the agar.

-

Inoculum Preparation:

-

Anaerobic bacteria are grown on supplemented blood agar plates for 24-48 hours to ensure purity and viability.

-

Colonies are then suspended in a suitable broth, such as thioglycollate broth, to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 108 colony-forming units (CFU)/mL.

-

-

Inoculation: A standardized volume of the bacterial suspension is applied to the surface of the agar plates containing the different concentrations of this compound using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated under anaerobic conditions (typically 85% N2, 10% H2, 5% CO2) at 35-37°C for 42-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.

-

Quality Control: Reference strains with known MIC values are included in each test run to ensure the accuracy and reproducibility of the results. Commonly used quality control strains for anaerobic susceptibility testing include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.

Mechanism of Action and Experimental Workflow

General Mechanism of Action of Fluoroquinolones

This compound, as a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[][3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV. The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

Caption: General mechanism of action of this compound in anaerobic bacteria.

Experimental Workflow for Anaerobic MIC Testing (Agar Dilution)

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria using the CLSI agar dilution method.

Caption: Experimental workflow for anaerobic MIC testing by agar dilution.

Conclusion

This compound demonstrates notable in vitro activity against Bacteroides fragilis, a significant anaerobic pathogen. However, its efficacy against other species within the B. fragilis group is considerably lower. The available data suggests that this compound's activity against anaerobic bacteria is superior to older fluoroquinolones like ciprofloxacin but may be less potent than other anti-anaerobic agents such as metronidazole and imipenem. Further research is warranted to establish a more comprehensive understanding of its activity against a wider range of clinically relevant anaerobic bacteria. The standardized methodologies outlined in this guide provide a framework for such future investigations.

References

In-Depth Technical Guide: (S)-Grepafloxacin Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is a fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections. As a chiral molecule, it exists in two enantiomeric forms: (S)-Grepafloxacin and (R)-Grepafloxacin. It is crucial to understand the pharmacokinetic properties of individual enantiomers, as they can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles, as well as varying therapeutic efficacy and toxicity. This technical guide focuses on the pharmacokinetics of the pharmacologically more active (S)-enantiomer of grepafloxacin in animal models, providing a comprehensive overview of its disposition in the body.

While extensive research has been conducted on the pharmacokinetics of racemic grepafloxacin in various animal species including rats, dogs, monkeys, and sheep, specific data detailing the pharmacokinetic profile of the (S)-enantiomer is centered on studies investigating its stereoselective disposition. A pivotal study in this area is the work by Sasabe et al. (1998), which elucidated the stereoselective hepatobiliary transport of grepafloxacin and its glucuronide in rats. The data and methodologies presented in this guide are primarily derived from this key research, which provides the most detailed insights into the differential pharmacokinetics of the grepafloxacin enantiomers.

Data Presentation: Quantitative Pharmacokinetics of this compound in Rats

The following tables summarize the key pharmacokinetic parameters of this compound and its (R)-enantiomer following intravenous administration in rats. This comparative presentation is essential for understanding the stereoselective nature of grepafloxacin's disposition.

Table 1: Plasma Pharmacokinetic Parameters of (S)- and (R)-Grepafloxacin in Rats after Intravenous Administration (10 mg/kg)

| Parameter | This compound | (R)-Grepafloxacin |

| AUC (μg·h/mL) | 15.3 ± 1.2 | 19.8 ± 1.5 |

| Total Body Clearance (mL/min/kg) | 10.9 ± 0.8 | 8.4 ± 0.6 |

| Volume of Distribution at Steady State (Vss, L/kg) | 5.8 ± 0.4 | 5.9 ± 0.5 |

| Terminal Half-life (t½, h) | 6.2 ± 0.5 | 7.9 ± 0.6* |

*Statistically significant difference between enantiomers (p < 0.05). Data are presented as mean ± S.E.

Table 2: Biliary and Urinary Excretion of (S)- and (R)-Grepafloxacin in Rats after Intravenous Administration (10 mg/kg)

| Excretion Pathway | Parameter | This compound | (R)-Grepafloxacin |

| Biliary Excretion | % of Dose (Unchanged) | 9.8 ± 1.1 | 14.2 ± 1.3 |

| % of Dose (as Glucuronide) | 25.4 ± 2.0 | 18.6 ± 1.7 | |

| Total Biliary Excretion | 35.2 ± 2.3 | 32.8 ± 2.1 | |

| Urinary Excretion | % of Dose (Unchanged) | 12.1 ± 1.0 | 10.5 ± 0.9 |

| % of Dose (as Glucuronide) | 3.5 ± 0.4 | 2.8 ± 0.3 | |

| Total Urinary Excretion | 15.6 ± 1.1 | 13.3 ± 1.0 |

*Statistically significant difference between enantiomers (p < 0.05). Data are presented as mean ± S.E.

Experimental Protocols

The following section details the methodologies employed in the key study by Sasabe et al. (1998) to determine the stereoselective pharmacokinetics of grepafloxacin in rats.

Animal Model and Drug Administration

-

Animal Species: Male Wistar rats (230-260 g) were used.

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

-

Drug Formulation: Racemic grepafloxacin hydrochloride was dissolved in saline for intravenous administration.

-

Administration: A single dose of 10 mg/kg of racemic grepafloxacin was administered intravenously via the femoral vein.

Sample Collection

-

Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points into heparinized tubes. Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Bile and Urine Collection: For excretion studies, rats were placed in metabolic cages that allowed for the separate collection of bile and urine. The common bile duct was cannulated for bile collection. Samples were collected over specified time intervals and stored at -20°C.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Enantiomeric Separation: The concentrations of this compound and (R)-Grepafloxacin in plasma, bile, and urine were determined using a stereoselective HPLC method.

-

Chromatographic System: A chiral stationary phase column was used to separate the enantiomers.

-

Mobile Phase: The specific composition of the mobile phase was optimized to achieve baseline separation of the two enantiomers.

-

Detection: A fluorescence detector was used for the sensitive quantification of the grepafloxacin enantiomers.

-

Sample Preparation: Plasma, bile, and urine samples underwent a protein precipitation and extraction procedure before being injected into the HPLC system.

Pharmacokinetic Analysis

-

The plasma concentration-time data for each enantiomer were analyzed using a non-compartmental or compartmental modeling approach to determine the key pharmacokinetic parameters listed in Table 1.

-

The cumulative amounts of each enantiomer and their glucuronide metabolites excreted in bile and urine were calculated to determine the percentage of the administered dose eliminated through these pathways.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Pharmacokinetic Study in Rats

Caption: Workflow of the in vivo pharmacokinetic study of grepafloxacin enantiomers in rats.

Diagram 2: Signaling Pathway of Grepafloxacin Hepatobiliary Excretion

Caption: Key steps in the hepatobiliary excretion of grepafloxacin and its glucuronide.

Discussion and Conclusion

The pharmacokinetic data clearly demonstrate a stereoselective disposition of grepafloxacin in rats. The (R)-enantiomer exhibits a significantly higher plasma AUC and a longer terminal half-life compared to the (S)-enantiomer. This is coupled with a lower total body clearance for the (R)-form. These findings suggest that the (S)-enantiomer is cleared more rapidly from the systemic circulation.

The excretion data provide further insights into the mechanisms underlying this stereoselectivity. While the total biliary excretion is similar for both enantiomers, the composition of the excreted compounds differs significantly. A higher percentage of the (S)-enantiomer is excreted in the bile as its glucuronide conjugate, whereas a greater proportion of the (R)-enantiomer is excreted unchanged. This indicates that the glucuronidation of grepafloxacin is a stereoselective process, favoring the (S)-enantiomer.

The involvement of transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2) in the biliary efflux of both the parent drug and its glucuronide metabolite is a critical aspect of its disposition. The differential affinity of the enantiomers and their metabolites for hepatic uptake and efflux transporters likely contributes to the observed pharmacokinetic differences.

(S)-Grepafloxacin: A Comprehensive Technical Guide to Tissue Distribution and Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of bacterial infections, particularly those affecting the respiratory tract.[1][2] A critical aspect of its pharmacological profile is its extensive distribution into various tissues, leading to concentrations that can surpass those observed in plasma.[1][3] This technical guide provides an in-depth analysis of the tissue distribution and accumulation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. While Grepafloxacin was withdrawn from the market due to cardiac side effects, the study of its tissue distribution remains valuable for understanding the pharmacokinetics of fluoroquinolones and other drugs with similar physicochemical properties.[2]

Quantitative Tissue Distribution of this compound

The distribution of this compound has been predominantly studied in preclinical models, particularly in rats. These studies reveal a high degree of tissue penetration, especially in the lungs.[4][5]

Tissue-to-Blood Concentration Ratios (Kp) at Steady State in Rats

One of the key parameters used to quantify tissue distribution is the tissue-to-blood concentration ratio (Kp) at a steady state. The following table summarizes these values from a study involving constant intravenous infusion in rats.

| Tissue | Steady-State Tissue-to-Blood Concentration Ratio (Kp) |

| Lung | 16.9 ± 1.2 |

| Pancreas | 10.3 ± 0.5 |

| Kidney | 9.0 ± 0.4 |

| Spleen | 8.2 ± 0.4 |

| Liver | 5.3 ± 0.2 |

| Heart | 3.5 ± 0.2 |

| Muscle | 1.8 ± 0.1 |

| Brain | 0.4 ± 0.0 |

Data sourced from Suzuki et al., 2002.[4]

Distribution in Respiratory Tissues

Given its primary indication for respiratory tract infections, the distribution of Grepafloxacin in the lungs has been a key area of investigation. Studies have shown significantly higher concentrations in lung tissues and fluids compared to plasma.[1][6]

| Tissue/Fluid Compartment | AUC Ratio (Compartment/Plasma) |

| Epithelial Lining Fluid (ELF) | 5.69 ± 1.00 |

| Alveolar Macrophages (AM) | 352 ± 57 |

Data from a study in rats following oral administration, sourced from Suzuki et al., 2003.[6]

In a study involving conscious sheep with lung lymph fistulas, Grepafloxacin concentrations in epithelial lining fluid (ELF) were found to be significantly higher than those of another fluoroquinolone, levofloxacin, over time after intravenous administration.[7] Intracellular concentrations in ELF were also noted to be extremely high for Grepafloxacin.[7]

Penetration into Inflammatory Fluid

The ability of an antibiotic to penetrate into sites of inflammation is crucial for its efficacy. A study in healthy male volunteers demonstrated the penetration of Grepafloxacin into cantharides-induced inflammatory fluid.

| Parameter | Value |

| Mean Peak Concentration in Plasma | 1.5 µg/mL |

| Mean Time to Peak Plasma Concentration | 2.0 hours |

| Mean Peak Concentration in Inflammatory Fluid | 1.1 µg/mL |

| Mean Time to Peak Inflammatory Fluid Concentration | 4.8 hours |

| Overall Penetration into Inflammatory Fluid | 180.6% |

Data from a study in humans following a single 400 mg oral dose, sourced from Child et al., 1995.[8][9]

Mechanisms of Tissue Accumulation

The high concentration of Grepafloxacin in certain tissues, particularly the lungs, is not merely a result of passive diffusion but is driven by specific molecular interactions. Research points to the binding of Grepafloxacin to phosphatidylserine (PhS), an acidic phospholipid, as a major determinant of its tissue distribution.[4][5]

Role of Phosphatidylserine (PhS)

Studies in rats have demonstrated a strong correlation between the steady-state Kp value in various tissues and the tissue's PhS content.[4][5] Grepafloxacin exhibits preferential binding to PhS over other phospholipids. This binding can be inhibited by other weakly basic drugs known to interact with PhS, such as quinidine, imipramine, and propranolol.[4] Subcellular fractionation experiments have shown that a significant portion of Grepafloxacin in the lung is recovered in the nucleus and plasma membrane fractions, which are rich in PhS.[4]

Caption: Proposed mechanism of Grepafloxacin accumulation in lung cells.

Experimental Protocols

This section details the methodologies employed in key studies to determine the tissue distribution of this compound.

Animal Studies for Tissue Distribution

1. Animal Model:

-

Male Sprague-Dawley or Wistar rats are commonly used.[4][10]

-

For specific studies, such as those investigating lung distribution, conscious sheep with chronically instrumented lung lymph fistulas may be utilized.[7]

2. Drug Administration:

-

Bolus Injection: A single dose is administered intravenously to study the initial uptake and distribution.[4]

-

Constant Infusion: The drug is infused at a constant rate to achieve steady-state concentrations in plasma and tissues.[4]

-

Oral Administration: Grepafloxacin is administered orally to assess its absorption and subsequent tissue distribution.[6]

3. Sample Collection:

-

At predetermined time points, animals are anesthetized.

-

Blood samples are collected, typically via cardiac puncture.

-

Tissues of interest (e.g., lung, liver, kidney, brain, muscle) are rapidly excised, rinsed with saline, blotted dry, and weighed.[4]

-

For lung-specific studies, bronchoalveolar lavage can be performed to obtain epithelial lining fluid and alveolar macrophages.[6][7]

4. Sample Preparation for Analysis:

-

Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., saline or phosphate buffer) to create a uniform suspension.

-

Drug Extraction: An organic solvent (e.g., a mixture of chloroform and methanol) is added to the homogenate to precipitate proteins and extract the drug. The mixture is centrifuged, and the organic layer containing the drug is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase for analysis.

5. Analytical Method - High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[11][12]

-

Instrumentation: A standard HPLC system consists of a pump, injector, column, detector (UV or fluorescence), and a data acquisition system.

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol). The exact composition is optimized for the separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 279 nm) or fluorescence detection is employed.[13]

-

Quantification: The concentration of Grepafloxacin in the samples is determined by comparing the peak area of the drug in the sample to a standard curve generated from known concentrations.[14]

-

Caption: General workflow for analyzing Grepafloxacin in tissue samples.

Conclusion

This compound exhibits extensive tissue distribution, with a particularly high accumulation in the lungs, which is mechanistically linked to its affinity for phosphatidylserine. The quantitative data and experimental protocols summarized in this guide provide a comprehensive overview for researchers in pharmacology and drug development. Understanding the factors that govern the tissue distribution of compounds like Grepafloxacin is essential for designing new therapeutic agents with improved efficacy and safety profiles. While Grepafloxacin itself is no longer in clinical use, the principles derived from its study continue to inform the field.

References

- 1. Grepafloxacin: pharmacokinetics and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grepafloxacin - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism for the tissue distribution of grepafloxacin, a fluoroquinolone antibiotic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Mechanism for the tissue distribution of grepafloxacin, a fluoroquinolone antibiotic, in rats. | Semantic Scholar [semanticscholar.org]

- 6. Distribution characteristics of grepafloxacin, a fluoroquinolone antibiotic, in lung epithelial lining fluid and alveolar macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lung tissue distribution after intravenous administration of grepafloxacin: comparative study with levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and tissue penetration of the new fluoroquinolone grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and tissue penetration of the new fluoroquinolone grepafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alteration of pharmacokinetics of grepafloxacin in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of grepafloxacin and clinafloxacin by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijisrt.com [ijisrt.com]

(S)-Grepafloxacin Metabolism: A Technical Overview of Biotransformation and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

(S)-Grepafloxacin, a fluoroquinolone antibiotic, is primarily eliminated from the body through extensive metabolic processes. While renal clearance of the unchanged drug is a minor route, accounting for only 10-15% of the administered dose, the majority of the compound undergoes biotransformation into various metabolites.[1] This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, details on the identified metabolites, and generalized experimental protocols for their identification and characterization.

Metabolic Pathways and Metabolite Profile

The metabolism of this compound is multifaceted, involving both Phase I and Phase II reactions. The primary metabolic pathways include:

-

Acyl Glucuronidation: This is the major metabolic route for Grepafloxacin. The carboxylic acid moiety of the Grepafloxacin molecule is conjugated with glucuronic acid to form an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfate Conjugation: A minor pathway involves the sulfation of the Grepafloxacin molecule.

-

Oxidative Metabolism: Cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, are responsible for the oxidative metabolism of Grepafloxacin, which also constitutes a minor pathway.

The resulting metabolites are pharmacologically less active than the parent compound.

Data on Metabolite Excretion

While precise quantitative data on the proportions of each metabolite is not extensively available in the public domain, the following table summarizes the key disposition characteristics of this compound.

| Parameter | Value | Reference |

| Primary Route of Elimination | Metabolism | [1] |

| Renal Clearance | 10-15% of administered dose | [1] |

| Unchanged Drug in Urine | ~5-8% of administered dose |

Metabolic Pathway of this compound

The following diagram illustrates the known metabolic pathways of this compound. The exact structures of the sulfate and oxidative metabolites are not definitively established in publicly available literature.

Experimental Protocols for Metabolite Identification

The identification and characterization of this compound metabolites typically involve a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of this compound.

1. Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (for glucuronidation assays)

-

PAPS (for sulfation assays)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction

-

Internal standard (IS)

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

-

Add the this compound stock solution to the HLM mixture to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism), UDPGA (for glucuronidation), or PAPS (for sulfation).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

3. Analytical Method: LC-MS/MS

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is typically used for separation.

-

Column: A C18 column is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., ACN or methanol).

-

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for the detection and structural elucidation of metabolites.

-

Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for fluoroquinolones.

-

Data Acquisition: Full scan MS is used to identify potential metabolites based on their mass-to-charge ratio (m/z). Product ion scanning (MS/MS) of the parent drug and potential metabolites is then performed to obtain fragmentation patterns, which aid in structural elucidation.

-

Experimental Workflow for Metabolite Identification

Conclusion

The metabolism of this compound is a critical factor in its pharmacokinetic profile and disposition. Primarily cleared through metabolic pathways, with acyl glucuronidation being the major route, the biotransformation of this compound leads to the formation of less active metabolites. While the general metabolic pathways have been identified, further research, potentially through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy of isolated metabolites, would be necessary to definitively elucidate the precise structures of all minor oxidative and sulfate conjugate metabolites and to accurately quantify their relative abundance in humans. The experimental frameworks provided herein offer a solid foundation for conducting such detailed investigations.

References

(S)-Grepafloxacin: A Technical Overview of Historical Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the historical clinical trial data for (S)-Grepafloxacin, a fluoroquinolone antibiotic. Grepafloxacin was developed for the treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). Despite demonstrating efficacy, it was withdrawn from the market in 1999 due to concerns about QT interval prolongation and associated cardiac arrhythmias.[1][2] This document summarizes the available quantitative data on its efficacy and safety, details the experimental protocols from key clinical trials, and visualizes its mechanism of action and a typical clinical trial workflow.

Efficacy Data

This compound demonstrated notable efficacy in treating respiratory tract infections in several clinical trials. The data from these trials are summarized below.

Community-Acquired Pneumonia (CAP)

Grepafloxacin was evaluated for the treatment of CAP in multiple studies, often at a dosage of 600 mg once daily.

| Trial | Comparator | N (Grepafloxacin) | N (Comparator) | Clinical Success Rate (Grepafloxacin) | Clinical Success Rate (Comparator) | Microbiological Eradication Rate (Grepafloxacin) | Microbiological Eradication Rate (Comparator) |

| Open-label, noncomparative[3] | N/A | 273 | N/A | 89% (211/238) at follow-up | N/A | 95% (86/91 isolates) at follow-up | N/A |

| Randomized, double-blind vs. Amoxycillin[4] | Amoxycillin 500 mg tds | 127 | 137 | 76% (87/114) at follow-up | 74% (85/111) at follow-up | 89% (32/36) | 71% (32/45) |

Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)

Clinical trials for ABECB assessed various dosages and durations of grepafloxacin treatment.

| Trial | Comparator | N (Grepafloxacin) | N (Comparator) | Clinical Success Rate (Grepafloxacin) | Clinical Success Rate (Comparator) | Microbiological Eradication Rate (Grepafloxacin) | Microbiological Eradication Rate (Comparator) |

| Randomized, double-blind vs. Amoxycillin[5] | Amoxycillin 500 mg tds | 438 (219 per arm) | 218 | 400mg: 82% (165/202), 600mg: 85% (175/206) | 85% (172/203) | 400mg: 86% (144/168), 600mg: 92% (150/164) | 83% (162/195) |

| Double-masked, randomized (5 vs. 10 days)[6] | Grepafloxacin 400 mg (10 days) | 195 | 194 | 83% (128/155) | 81% (122/150) | 77% (106/138) | 80% (98/123) |

| Randomized, double-blind vs. Clarithromycin[7] | Clarithromycin 250 mg bd | 541 (273 for 5d, 268 for 10d) | 261 | 5d: 91%, 10d: 95% | 86% | 5d: 85%, 10d: 91% | 58% |

Pharmacokinetic Profile

The pharmacokinetic properties of grepafloxacin were characterized in studies involving healthy volunteers.

| Parameter | Value | Condition |

| Tmax (Time to Peak Concentration) | ~2 hours | Single oral dose[8] |

| Cmax (Peak Plasma Concentration) | 1.5 µg/mL | Single 400 mg oral dose[9] |

| t½ (Elimination Half-life) | ~12 hours | Single oral dose[8] |

| Urinary Excretion (unchanged) | 5-14% | [10] |

| Tissue Penetration | High concentrations in lung and genital tissues | [9] |

Safety and Tolerability

The safety profile of grepafloxacin was a significant area of investigation, ultimately leading to its market withdrawal.

Common Adverse Events

The most frequently reported adverse events in clinical trials were gastrointestinal in nature.

| Adverse Event | Incidence (400 mg daily) | Incidence (600 mg daily) |

| Nausea | 11.1% | 15.8% |

| Taste perversion | 9.0% | 17.8% |

| Headache | 4.6% | 4.9% |

| Dizziness | 4.3% | 5.4% |

| Diarrhea | 3.5% | 4.2% |

| Vaginitis | 3.3% | 1.4% |

| Abdominal pain | 2.2% | 2.1% |

| Vomiting | 1.7% | 5.7% |

| Pruritus | 1.6% | 1.2% |

| Dyspepsia | 1.5% | 3.1% |

QT Interval Prolongation

A major safety concern with grepafloxacin was its potential to prolong the QT interval on an electrocardiogram (ECG), which can increase the risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[1][2] Preclinical studies in animals demonstrated a dose-dependent prolongation of the QT interval.[2] While some clinical studies in elderly patients suggested a minimal effect on the QTc interval (less than 2 ms), post-marketing surveillance revealed cases of serious cardiac events, including sudden death, which ultimately led to the drug's withdrawal from the market worldwide in 1999.[1][2]

Experimental Protocols

While detailed protocols for every trial are not publicly available, the general methodologies can be summarized based on published reports.

Patient Population and Blinding

-

Inclusion Criteria: Adult patients with clinical and, where applicable, radiological evidence of community-acquired pneumonia or acute bacterial exacerbations of chronic bronchitis were typically enrolled.[4][5]

-

Exclusion Criteria: Common exclusion criteria included known hypersensitivity to fluoroquinolones, pregnancy or lactation, severe renal or hepatic impairment, and concurrent use of drugs known to prolong the QT interval.[10]

-

Blinding: Many of the comparative efficacy trials were conducted in a double-blind, double-dummy fashion to minimize bias.[4][5]

Dosing and Administration

-

Grepafloxacin: Oral doses of 400 mg or 600 mg once daily were commonly used for treating respiratory tract infections.[5] The duration of treatment typically ranged from 5 to 10 days.[6][7]

-

Comparators: Active comparators included amoxicillin (500 mg three times daily) and clarithromycin (250 mg twice daily).[4][7]

Efficacy Assessment

-

Clinical Efficacy: Clinical success was generally defined as the resolution or improvement of the signs and symptoms of the infection at the end of therapy and at a follow-up visit (typically 2-4 weeks after treatment).[4]

-

Microbiological Efficacy: This was assessed by the eradication or presumed eradication of the baseline pathogen(s) from sputum or other relevant cultures at the end of treatment and follow-up.[4]

Safety Assessment

-

Adverse Events: All adverse events were recorded throughout the study period, and their relationship to the study drug was assessed by the investigators.

-

ECG Monitoring: Given the concerns about QT prolongation with fluoroquinolones, ECGs were monitored in some studies. However, the full extent and methodology of this monitoring across all trials are not consistently detailed in the available literature.

Visualizations

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

Caption: Mechanism of action of this compound.

Typical Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a randomized, double-blind, comparator-controlled clinical trial of grepafloxacin for an indication like community-acquired pneumonia.

Caption: Generalized workflow of a grepafloxacin clinical trial.

References

- 1. Grepafloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]